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Compound of Interest

Compound Name: 8-Bromoguanosine-13C2,15N

Cat. No.: B13857639 Get Quote

An In-depth Technical Guide for Researchers,
Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-Bromoguanosine-¹³C₂,¹⁵N, a

stable isotope-labeled derivative of the purine nucleoside 8-Bromoguanosine. This document is

intended for researchers, scientists, and professionals in drug development who are utilizing

this compound in their studies. The guide covers commercial suppliers, key quantitative data,

detailed experimental protocols for its application in structural biology and immunology, and

visual representations of relevant pathways and workflows.

Introduction to 8-Bromoguanosine-¹³C₂,¹⁵N
8-Bromoguanosine is a synthetic analog of the natural nucleoside guanosine, characterized by

the presence of a bromine atom at the 8th position of the purine ring. This modification

significantly influences the conformational preference of the glycosidic bond, favoring the syn

conformation over the anti conformation typically observed for guanosine. This property makes

8-Bromoguanosine a valuable tool in structural biology, particularly for stabilizing specific RNA

secondary structures such as G-quadruplexes and reducing conformational heterogeneity in

RNA molecules for NMR studies.

The isotopically labeled version, 8-Bromoguanosine-¹³C₂,¹⁵N, incorporates heavy isotopes of

carbon (¹³C) and nitrogen (¹⁵N) at specific positions within the guanine base. This labeling

strategy is crucial for advanced nuclear magnetic resonance (NMR) spectroscopy studies,
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enabling researchers to unambiguously identify and track the labeled nucleoside within a

complex biomolecule, thereby facilitating detailed structural and dynamic analyses of RNA and

RNA-protein complexes.

Beyond its utility in structural biology, 8-Bromoguanosine has been shown to possess

immunomodulatory properties. It can act as an agonist for Toll-like receptor 7 (TLR7), leading to

the activation of innate immune cells such as natural killer (NK) cells and macrophages, and

the induction of interferon production. The isotopically labeled form can be employed in

metabolic studies to trace the uptake and fate of the molecule in immunological assays.

Commercial Suppliers
Several chemical suppliers specialize in the synthesis and distribution of stable isotope-labeled

compounds, including 8-Bromoguanosine-¹³C₂,¹⁵N. When sourcing this material, it is crucial to

obtain a Certificate of Analysis (CoA) to verify its identity, purity, and isotopic enrichment.

Table 1: Commercial Suppliers of 8-Bromoguanosine-¹³C₂,¹⁵N

Supplier Product Name Catalog Number
Additional
Information

LGC Standards

(Toronto Research

Chemicals)

8-Bromoguanosine-

¹³C,¹⁵N₂
TRC-B684367

Provides a detailed

Certificate of Analysis

with purity and

isotopic enrichment

data.[1][2]

Clinivex
8-Bromoguanosine-

¹³C,¹⁵N₂
RCLS2L114773

Offers the compound

as a stable isotope-

labeled reference

standard for research

use.[3]

MedChemExpress
8-Bromoguanosine-

¹³C₂,¹⁵N
HY-W747965

Provides the labeled

compound and related

unlabeled analogs.
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Quantitative Data
The following table summarizes the key quantitative data for 8-Bromoguanosine-¹³C₂,¹⁵N,

based on a representative Certificate of Analysis from LGC Standards (Toronto Research

Chemicals).[2] Researchers should always refer to the CoA provided with their specific lot for

the most accurate information.

Table 2: Quantitative Specifications of 8-Bromoguanosine-¹³C,¹⁵N₂

Parameter Specification Method

Chemical Purity 97%
¹H NMR, ¹³C NMR, ¹⁵N NMR,

MS

Isotopic Purity 98.9% Mass Spectrometry

Molecular Formula C₉¹³CH₁₂BrN₃¹⁵N₂O₅ -

Molecular Weight 365.12 g/mol -

Appearance White to Off-White Solid Visual

Solubility
Soluble in DMSO (Slightly),

Methanol (Slightly, Heated)
-

Storage Condition 4°C -

Experimental Protocols
This section provides detailed methodologies for key experiments involving 8-

Bromoguanosine-¹³C₂,¹⁵N.

Synthesis and Purification of ¹³C, ¹⁵N-Labeled RNA
containing 8-Bromoguanosine
This protocol outlines the solid-phase synthesis of an RNA oligonucleotide incorporating 8-

Bromoguanosine-¹³C₂,¹⁵N using phosphoramidite chemistry.

Materials:
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8-Bromoguanosine-¹³C₂,¹⁵N phosphoramidite

Standard A, C, G, U RNA phosphoramidites

Controlled pore glass (CPG) solid support

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

Oxidizing solution (Iodine/water/pyridine)

Capping reagents (Acetic anhydride and N-methylimidazole)

Deblocking solution (3% trichloroacetic acid in dichloromethane)

Cleavage and deprotection solution (Ammonium hydroxide/methylamine 1:1)

2'-O-deprotection buffer (e.g., Triethylamine trihydrofluoride)

HPLC purification system with an anion-exchange or reverse-phase column

MALDI-TOF mass spectrometer

Procedure:

Phosphoramidite Preparation: Dissolve the 8-Bromoguanosine-¹³C₂,¹⁵N phosphoramidite

and standard RNA phosphoramidites in anhydrous acetonitrile to the desired concentration

(typically 0.1 M).

Automated Solid-Phase Synthesis: Perform the RNA synthesis on an automated DNA/RNA

synthesizer. The synthesis cycle consists of the following steps:

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.

Coupling: Activation of the phosphoramidite and coupling to the 5'-hydroxyl of the growing

RNA chain. The 8-Bromoguanosine-¹³C₂,¹⁵N phosphoramidite is introduced at the desired

position in the sequence.
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Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion

mutants.

Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester.

Cleavage and Deprotection: After the final synthesis cycle, cleave the RNA from the CPG

support and remove the base and phosphate protecting groups by incubation in the

ammonium hydroxide/methylamine solution at 65°C for 15 minutes.

2'-O-Deprotection: Remove the 2'-O-silyl protecting groups by treating the RNA with the 2'-O-

deprotection buffer at 65°C for 2.5 hours.

Purification: Purify the full-length RNA oligonucleotide by high-performance liquid

chromatography (HPLC).

Desalting and Quantification: Desalt the purified RNA using a size-exclusion column and

quantify the final product by UV-Vis spectrophotometry at 260 nm.

Mass Verification: Confirm the identity and isotopic incorporation of the final product by

MALDI-TOF mass spectrometry.

NMR Spectroscopy of ¹³C, ¹⁵N-Labeled RNA
This protocol describes the general workflow for acquiring and analyzing NMR data of an RNA

molecule containing 8-Bromoguanosine-¹³C₂,¹⁵N.

Materials:

Purified ¹³C, ¹⁵N-labeled RNA sample

NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl, 0.1 mM EDTA) in 90%

H₂O/10% D₂O or 99.9% D₂O

High-field NMR spectrometer equipped with a cryoprobe

Procedure:
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Sample Preparation: Dissolve the lyophilized RNA in the appropriate NMR buffer to a final

concentration of 0.1-1.0 mM.

NMR Data Acquisition:

Acquire a 1D ¹H spectrum to assess the overall sample quality and folding.

Record 2D homonuclear spectra (e.g., NOESY, TOCSY) to assign proton resonances.

Acquire 2D heteronuclear correlation spectra (e.g., ¹H-¹³C HSQC, ¹H-¹⁵N HSQC) to

correlate proton chemical shifts with their directly attached ¹³C or ¹⁵N nuclei. The signals

from the isotopically labeled 8-Bromoguanosine will be readily identifiable in these spectra.

For detailed structural analysis, acquire 3D and 4D heteronuclear NMR experiments (e.g.,

HNC, HNCO, HNCA, NOESY-HSQC) to resolve spectral overlap and facilitate sequential

resonance assignment.

Data Processing and Analysis:

Process the NMR data using appropriate software (e.g., NMRPipe, TopSpin).

Analyze the processed spectra to assign the chemical shifts of the RNA resonances.

Use the assigned NOE cross-peaks to derive distance restraints between protons.

Utilize scalar coupling constants to obtain information about dihedral angles.

Calculate the three-dimensional structure of the RNA molecule using molecular modeling

software (e.g., Xplor-NIH, CYANA) based on the experimental restraints.

Natural Killer (NK) Cell Activation Assay
This protocol details a method to assess the activation of primary human NK cells by 8-

Bromoguanosine.

Materials:

8-Bromoguanosine
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Human peripheral blood mononuclear cells (PBMCs)

Ficoll-Paque for PBMC isolation

NK cell isolation kit (e.g., magnetic-activated cell sorting)

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and

penicillin/streptomycin

Recombinant human IL-2

Flow cytometry antibodies against CD3, CD56, CD69 (early activation marker), and IFN-γ

Brefeldin A (Golgi transport inhibitor)

Cell stimulation cocktail (e.g., PMA and ionomycin) as a positive control

Flow cytometer

Procedure:

NK Cell Isolation: Isolate PBMCs from healthy donor blood by density gradient centrifugation

using Ficoll-Paque. Enrich for NK cells using a negative selection kit.

Cell Culture and Stimulation:

Culture the purified NK cells in complete RPMI medium supplemented with a low dose of

IL-2 (e.g., 100 U/mL).

Seed the NK cells in a 96-well plate at a density of 1 x 10⁶ cells/mL.

Treat the cells with varying concentrations of 8-Bromoguanosine (e.g., 1-100 µM) for 18-

24 hours. Include an untreated control and a positive control (PMA/ionomycin).

Analysis of Activation Marker Expression:

Harvest the cells and stain with fluorescently labeled antibodies against CD3, CD56, and

CD69.
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Analyze the expression of CD69 on the NK cell population (CD3⁻CD56⁺) by flow

cytometry.

Intracellular Cytokine Staining for IFN-γ:

Four hours before the end of the stimulation period, add Brefeldin A to the cell cultures to

block cytokine secretion.

Harvest the cells and stain for surface markers (CD3, CD56).

Fix and permeabilize the cells using a commercial kit.

Stain for intracellular IFN-γ with a fluorescently labeled antibody.

Analyze the percentage of IFN-γ-producing NK cells by flow cytometry.

Macrophage Activation Assay
This protocol describes a method to evaluate the activation of macrophages by 8-

Bromoguanosine.

Materials:

8-Bromoguanosine

Human monocytic cell line (e.g., THP-1) or primary human monocytes

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin

Lipopolysaccharide (LPS) as a positive control for classical activation

ELISA kits for TNF-α and IL-6

Nitric oxide (NO) detection kit (Griess reagent)

Procedure:
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Macrophage Differentiation (for THP-1 cells):

Seed THP-1 monocytes in a 24-well plate at a density of 5 x 10⁵ cells/mL.

Differentiate the monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for

48 hours.

Wash the cells with fresh medium and allow them to rest for 24 hours.

Cell Stimulation:

Replace the medium with fresh complete RPMI.

Treat the differentiated macrophages with varying concentrations of 8-Bromoguanosine

(e.g., 1-100 µM) for 24 hours. Include an untreated control and a positive control (LPS,

e.g., 100 ng/mL).

Analysis of Cytokine Production:

Collect the cell culture supernatants.

Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits

according to the manufacturer's instructions.

Measurement of Nitric Oxide Production:

Collect the cell culture supernatants.

Measure the amount of nitrite (a stable product of NO) in the supernatants using the

Griess reagent system.

Mandatory Visualizations
Signaling Pathway of 8-Bromoguanosine-Mediated
Immune Activation
The following diagram illustrates the proposed signaling pathway for the immunomodulatory

effects of 8-Bromoguanosine, which is known to act as a Toll-like receptor 7 (TLR7) agonist.
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Proposed Signaling Pathway of 8-Bromoguanosine Immune Activation
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Caption: Proposed signaling pathway of 8-Bromoguanosine immune activation via TLR7.
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Experimental Workflow for RNA Structural Analysis
The following diagram outlines the experimental workflow for determining the structure of an

RNA molecule using 8-Bromoguanosine-¹³C₂,¹⁵N.
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Experimental Workflow for RNA Structural Analysis
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Caption: Workflow for RNA structural analysis using isotopically labeled 8-Bromoguanosine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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